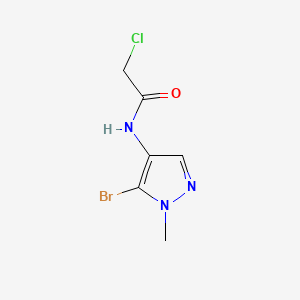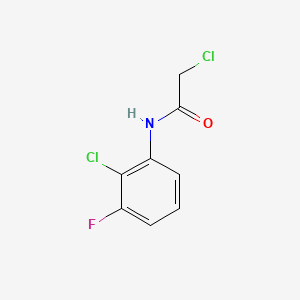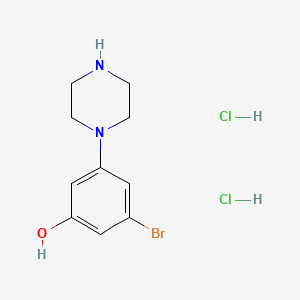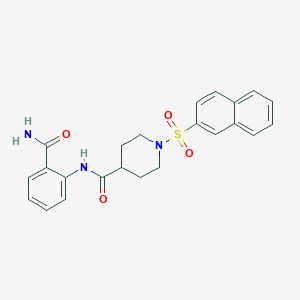
5-chloro-N,N-diethyl-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N,N-diethyl-1H-indole-2-carboxamide, also known as CIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CIC is a synthetic compound that belongs to the indole family and has a molecular weight of 268.77 g/mol.
Mécanisme D'action
The mechanism of action of 5-chloro-N,N-diethyl-1H-indole-2-carboxamide is not fully understood, but it is believed to act through the inhibition of various enzymes and receptors in the body. 5-chloro-N,N-diethyl-1H-indole-2-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 5-chloro-N,N-diethyl-1H-indole-2-carboxamide has also been shown to bind to the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
5-chloro-N,N-diethyl-1H-indole-2-carboxamide has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that 5-chloro-N,N-diethyl-1H-indole-2-carboxamide inhibits the proliferation of cancer cells and induces apoptosis. 5-chloro-N,N-diethyl-1H-indole-2-carboxamide has also been shown to reduce inflammation and pain in animal models of inflammation. In addition, 5-chloro-N,N-diethyl-1H-indole-2-carboxamide has been shown to have neuroprotective effects in animal models of neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
5-chloro-N,N-diethyl-1H-indole-2-carboxamide has several advantages for lab experiments, including its synthetic accessibility, high purity, and stability. However, 5-chloro-N,N-diethyl-1H-indole-2-carboxamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 5-chloro-N,N-diethyl-1H-indole-2-carboxamide. One potential direction is the development of novel 5-chloro-N,N-diethyl-1H-indole-2-carboxamide derivatives with improved pharmacological properties. Another direction is the investigation of the potential use of 5-chloro-N,N-diethyl-1H-indole-2-carboxamide as a therapeutic agent for neurodegenerative diseases. Additionally, the use of 5-chloro-N,N-diethyl-1H-indole-2-carboxamide as a building block for the synthesis of novel materials with unique properties is an area of active research.
Méthodes De Synthèse
5-chloro-N,N-diethyl-1H-indole-2-carboxamide is synthesized through a multistep process involving the reaction of 5-chloroindole-2-carboxylic acid with diethylamine and thionyl chloride. The resulting product is then purified through recrystallization to obtain a pure form of 5-chloro-N,N-diethyl-1H-indole-2-carboxamide. This synthesis method has been optimized to obtain high yields of 5-chloro-N,N-diethyl-1H-indole-2-carboxamide with minimal impurities.
Applications De Recherche Scientifique
5-chloro-N,N-diethyl-1H-indole-2-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, 5-chloro-N,N-diethyl-1H-indole-2-carboxamide has been shown to have antitumor, anti-inflammatory, and analgesic properties. In neuroscience, 5-chloro-N,N-diethyl-1H-indole-2-carboxamide has been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In materials science, 5-chloro-N,N-diethyl-1H-indole-2-carboxamide has been used as a building block for the synthesis of novel materials with unique properties.
Propriétés
IUPAC Name |
5-chloro-N,N-diethyl-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c1-3-16(4-2)13(17)12-8-9-7-10(14)5-6-11(9)15-12/h5-8,15H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPMFORWJLJZAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(N1)C=CC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N,N-diethyl-1H-indole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(oxiran-2-yl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B7456082.png)




![{2-Aminobicyclo[2.2.1]heptan-2-yl}methanol hydrochloride](/img/structure/B7456103.png)
![(5-chloro-1-methyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B7456104.png)
![3-{5h,6h,7h,8h-Imidazo[1,2-a]pyrazin-3-yl}propanoic acid dihydrochloride](/img/structure/B7456109.png)
![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-(2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B7456129.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7456151.png)
![1-(4-ethoxyphenyl)-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B7456153.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B7456161.png)
